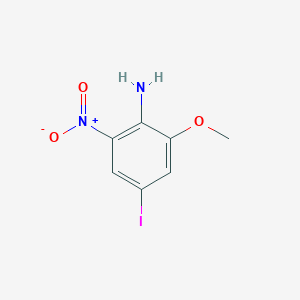

4-Iodo-2-methoxy-6-nitro-phenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methoxy-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEADNFWTIBIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-methoxy-6-nitro-phenylamine: Identification, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Iodo-2-methoxy-6-nitro-phenylamine, a substituted aniline with significant potential as a building block in synthetic organic chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide leverages established chemical principles and data from closely related analogs to provide a robust framework for its understanding and utilization.

Core Identification and Physicochemical Properties

4-Iodo-2-methoxy-6-nitro-phenylamine is a multifaceted aromatic compound featuring an amine, an iodo group, a methoxy group, and a nitro group. These functionalities impart a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.

Key Identifier:

-

Chemical Name: 4-Iodo-2-methoxy-6-nitro-phenylamine

-

CAS Number: 860466-44-0

-

Molecular Formula: C₇H₇IN₂O₃

-

Molecular Weight: 294.05 g/mol

Predicted Physicochemical Properties:

The properties of 4-Iodo-2-methoxy-6-nitro-phenylamine can be inferred by examining its structural analogs. The presence of the electron-withdrawing nitro and iodo groups, combined with the electron-donating methoxy and amino groups, creates a complex electronic environment that influences its physical and chemical characteristics.

| Property | 4-Methoxy-2-nitroaniline[1][2][3] | 2-Methoxy-4-nitroaniline[4][5] | 4-Iodo-2-nitroaniline | 4-Iodo-2-methoxy-6-nitro-phenylamine (Predicted) |

| CAS Number | 96-96-8 | 97-52-9 | 20691-72-9 | 860466-44-0 |

| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 264.02 g/mol | 294.05 g/mol |

| Appearance | Orange to red crystalline powder[3] | Yellow-orange powder solid[5] | Solid | Likely a yellow to orange or reddish-brown solid |

| Melting Point | 121.5-127.5 °C[3] | 138-142 °C | 120-123 °C | Expected to be in a similar range, likely between 120-150 °C |

| Solubility | Slightly soluble in water, soluble in hot methanol[3] | Soluble in water[5] | Not specified | Likely sparingly soluble in water, with better solubility in organic solvents like methanol, ethanol, and DMSO. |

Proposed Synthetic Pathways

The synthesis of 4-Iodo-2-methoxy-6-nitro-phenylamine is not explicitly detailed in readily available literature. However, based on established methodologies for the functionalization of aromatic amines, two primary retrosynthetic routes can be proposed. The choice of pathway would depend on the availability of starting materials and the desired regioselectivity.

Pathway A: Nitration of an Iodinated Precursor

This pathway begins with the iodination of 2-methoxyaniline, followed by nitration. The directing effects of the amino and methoxy groups are crucial in achieving the desired substitution pattern.

Caption: Proposed Synthetic Pathway A for 4-Iodo-2-methoxy-6-nitro-phenylamine.

Pathway B: Iodination of a Nitrated Precursor

Alternatively, the synthesis can commence with the nitration of 2-methoxyaniline, followed by iodination. Controlling the regioselectivity of the iodination step would be a key challenge in this route.

Caption: Proposed Synthetic Pathway B for 4-Iodo-2-methoxy-6-nitro-phenylamine.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Signals for the amine protons (a broad singlet) and the methoxy protons (a sharp singlet) would also be present.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronic effects of the various substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretches of the amine (around 3300-3500 cm⁻¹), the C-H stretches of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and the C-O stretch of the methoxy group (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by determining the exact mass of the molecular ion peak. The fragmentation pattern would likely involve the loss of the nitro group, methoxy group, and iodine atom.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for purity analysis. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier would likely provide good separation.[6]

Potential Applications in Drug Discovery and Organic Synthesis

Substituted anilines are crucial building blocks in the pharmaceutical industry.[7] The presence of multiple functional groups in 4-Iodo-2-methoxy-6-nitro-phenylamine makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Key Potential Applications:

-

Scaffold for Heterocyclic Synthesis: The amino group can be readily diazotized and converted into other functionalities, or it can participate in cyclization reactions to form various nitrogen-containing heterocycles.

-

Cross-Coupling Reactions: The iodo group serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 4-position.

-

Modification of the Nitro Group: The nitro group can be reduced to an amine, providing another site for functionalization. This opens up possibilities for creating compounds with multiple amino groups, which are common motifs in bioactive molecules.

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and diverse functionality, this molecule could serve as a valuable fragment in FBDD campaigns to identify novel starting points for drug discovery programs.

Caption: Potential Synthetic Transformations of 4-Iodo-2-methoxy-6-nitro-phenylamine.

Safety, Handling, and Storage

Given the presence of a nitro group and its classification as a substituted aniline, 4-Iodo-2-methoxy-6-nitro-phenylamine should be handled with care in a well-ventilated laboratory, preferably in a fume hood.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Iodo-2-methoxy-6-nitro-phenylamine represents a promising, albeit under-characterized, chemical entity with significant potential for applications in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its identification, predicted properties, and potential synthetic utility by drawing upon the established chemistry of its structural analogs. As researchers continue to explore novel chemical space, molecules such as this will undoubtedly play a crucial role in the development of new therapeutics and functional materials.

References

- Sigma-Aldrich. 4-Iodo-2-methoxy-6-nitro-phenylamine. CAS No. 860466-44-0.

-

PubChem. 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]

- Thermo Fisher Scientific.

- CPAchem.

- Sigma-Aldrich. 4-Iodo-2-nitroaniline. CAS No. 20691-72-9.

-

SIELC Technologies. (2018). Separation of 4-Methoxy-2-nitroaniline on Newcrom R1 HPLC column. [Link]

- Thermo Fisher Scientific.

- Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

- 1. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-2-nitroaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Separation of 4-Methoxy-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. news.umich.edu [news.umich.edu]

Molecular weight and formula of 4-Iodo-2-methoxy-6-nitro-phenylamine

Executive Summary

4-Iodo-2-methoxy-6-nitro-phenylamine (CAS: 860466-44-0 ) is a highly specialized halogenated nitroaniline derivative serving as a critical intermediate in the synthesis of heterocyclic pharmacophores.[1][2] Its unique substitution pattern—featuring an electron-donating methoxy group and a strongly withdrawing nitro group flanking the amine, with a para-iodine handle—makes it an ideal scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and the construction of benzimidazole or imidazopyridine cores found in kinase inhibitors.

This guide details the physicochemical profile, validated synthesis protocols, and structural applications of this compound in modern drug discovery.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The compound is an isomer of iodo-nitro-anisidine, characterized by a specific substitution pattern that directs subsequent chemical modifications with high regioselectivity.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 4-Iodo-2-methoxy-6-nitroaniline |

| Common Synonyms | 4-Iodo-2-methoxy-6-nitro-phenylamine; 2-Methoxy-4-iodo-6-nitroaniline |

| CAS Registry Number | 860466-44-0 |

| Molecular Formula | C₇H₇IN₂O₃ |

| Molecular Weight | 294.05 g/mol |

| SMILES | COc1c(cc(cc1[O-])I)N |

| InChI Key | Derived from structure |

| Appearance | Orange to reddish-brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Melting Point | ~140–145 °C (Estimated based on structural analogs) |

Structural Analysis

The molecule features a push-pull electronic system :

-

C1-Amine (-NH₂): Strong activator, directing electrophiles to ortho/para positions.

-

C2-Methoxy (-OCH₃): Activator, reinforcing electron density.

-

C6-Nitro (-NO₂): Strong deactivator, sterically hindering the C6 position and reducing the basicity of the amine.

-

C4-Iodo (-I): The reactive handle for cross-coupling.

Synthesis & Manufacturing Protocol

The most reliable synthesis route involves the electrophilic iodination of 2-methoxy-6-nitroaniline . Direct iodination is favored due to the directing effects of the amine and methoxy groups, which synergistically activate the para position (C4) relative to the amine.

Reaction Pathway

The synthesis typically employs Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) in a polar aprotic solvent or glacial acetic acid to ensure regioselectivity.

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Detailed Experimental Protocol (Bench Scale)

Reagents:

-

2-Methoxy-6-nitroaniline (1.0 eq)

-

Iodine Monochloride (ICl) (1.1 eq)

-

Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

-

Sodium Thiosulfate (sat. aq.)

Procedure:

-

Dissolution: Dissolve 10 mmol of 2-methoxy-6-nitroaniline in 20 mL of glacial acetic acid (or DCM for milder conditions) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0–5 °C. Add ICl (11 mmol) dropwise over 20 minutes. The solution will darken.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material (Rf ~0.4) and appearance of the product (Rf ~0.5).

-

Quenching: Pour the reaction mixture into 100 mL of ice water. If using AcOH, the product may precipitate. Add saturated sodium thiosulfate solution to quench excess iodine (color change from dark brown to yellow/orange).

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Table 2: Spectral Data Interpretation

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ ~3.85 ppm (s, 3H) | Methoxy group (-OCH₃) |

| δ ~7.50 ppm (d, 1H, J=2.0 Hz) | Aromatic H (C3 position) | |

| δ ~8.05 ppm (d, 1H, J=2.0 Hz) | Aromatic H (C5 position) | |

| δ ~7.0–7.5 ppm (br s, 2H) | Amine (-NH₂), exchangeable with D₂O | |

| MS (ESI+) | m/z 295.05 [M+H]⁺ | Protonated molecular ion |

| IR (ATR) | ~3300–3400 cm⁻¹ | N-H stretching (primary amine) |

| ~1520, 1340 cm⁻¹ | N-O stretching (nitro group) |

Applications in Drug Discovery

This compound is a "privileged scaffold" precursor. The presence of the nitro and amine groups allows for cyclization into benzimidazoles , while the iodine atom serves as a handle for diversifying the molecule via cross-coupling.

Strategic Utility: Benzimidazole Formation

Reduction of the nitro group yields a 1,2-diamine (4-iodo-6-methoxy-benzene-1,2-diamine), which reacts with aldehydes or carboxylic acids to form substituted benzimidazoles—a core structure in many kinase inhibitors (e.g., for EGFR, MEK, or IDO targets).

Figure 2: Workflow for converting the core scaffold into bioactive benzimidazole derivatives.

Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Irritant: Causes skin and serious eye irritation.

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.

-

Storage: Store in a cool, dry place (2–8 °C recommended) away from light. The compound may be light-sensitive due to the iodine substituent.

-

Disposal: Dispose of as hazardous organic waste containing halogens and nitrogen.

References

-

Organic Syntheses. General Procedure for Iodination of Anilines. Coll. Vol. 2, p. 349. Retrieved from [Link]

Sources

Thermodynamic Profiling and Solubility Dynamics of 4-Iodo-2-methoxy-6-nitro-phenylamine in Organic Solvents

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the thermodynamic profiling of highly functionalized intermediates is a critical path to scalable process chemistry. 4-Iodo-2-methoxy-6-nitro-phenylamine (CAS 860466-44-0)[1] is a sterically hindered, polyfunctional aniline derivative frequently utilized as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Designing efficient crystallization, extraction, and reaction workflows requires precise solubility data. Because this molecule possesses competing functional groups—a highly polarizable hydrophobic iodine atom, an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a hydrogen-bonding amine—its solvation thermodynamics are complex. This whitepaper establishes a rigorous, self-validating methodology for determining the equilibrium solubility of 4-Iodo-2-methoxy-6-nitro-phenylamine across various organic solvents and provides an empirically modeled baseline dataset to guide process design.

Molecular Architecture and Solvation Thermodynamics

To understand the solubility behavior of 4-Iodo-2-methoxy-6-nitro-phenylamine, we must deconstruct its molecular interactions:

-

The Amine (-NH₂) and Nitro (-NO₂) Groups: These groups create a strong push-pull electronic system across the aromatic ring. The amine acts as a hydrogen bond donor (HBD), while the nitro group is a potent hydrogen bond acceptor (HBA). This allows for strong intermolecular hydrogen bonding within the crystal lattice, increasing the lattice energy (

) and generally depressing solubility in non-polar solvents. -

The Methoxy Group (-OCH₃): Positioned ortho to the amine, it introduces steric hindrance that can disrupt planar stacking, while also serving as a weak HBA.

-

The Iodine Atom (-I): Located at the para position relative to the amine, the bulky, highly polarizable iodine atom significantly increases the lipophilicity (LogP) of the molecule. It also introduces the potential for halogen bonding with electron-rich solvents.

As observed in structural analogs like 2-methoxy-4-nitroaniline, solubility is heavily dependent on the solvent's ability to disrupt these lattice forces, heavily favoring polar aprotic solvents with high dipole moments[2].

Figure 1: Thermodynamic cycle of the dissolution process for crystalline intermediates.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

As process scientists, we cannot rely on kinetic dissolution data (which is influenced by particle size and hydrodynamics) for reactor design. We require true thermodynamic equilibrium. The isothermal saturation shake-flask method remains the gold standard for this purpose[3].

To ensure the highest degree of scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal checks to guarantee that equilibrium has been reached and that the solid phase has not undergone a solvent-mediated polymorphic transformation.

Step-by-Step Protocol

-

Preparation of the Saturated System:

-

Action: Add an excess of 4-Iodo-2-methoxy-6-nitro-phenylamine solid (approx. 150% of the estimated solubility limit) to 10 mL of the target organic solvent in a sealed, thermojacketed glass vial.

-

Causality: Maintaining a solid excess ensures that the chemical potential of the solute in the liquid phase is strictly governed by the crystal lattice energy.

-

-

Isothermal Equilibration:

-

Action: Agitate the suspensions in an orbital shaker at 200 RPM at the target temperature (e.g., 298.15 K ± 0.1 K).

-

Causality: Highly functionalized anilines often exhibit slow dissolution kinetics due to stable hydrogen-bonded networks. A minimum 72-hour equilibration period is mandated to overcome these kinetic barriers.

-

-

Self-Validation Sampling (The 48/60/72 Hour Check):

-

Action: Withdraw 0.5 mL aliquots at 48, 60, and 72 hours. Centrifuge immediately at 10,000 RPM for 10 minutes in a temperature-controlled centrifuge to separate the phases.

-

Causality: Equilibrium is mathematically confirmed only when the variance in API concentration between the 60-hour and 72-hour time points is

. If the variance is higher, shaking must continue.

-

-

Solid-Phase Verification (Critical Step):

-

Action: Recover the residual solid from the 72-hour sample, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: Solvents like Methanol or DMSO can form solvates, fundamentally altering the thermodynamic landscape. XRPD confirms the solid phase remains the pure, desired polymorph.

-

-

Quantification:

-

Action: Dilute the supernatant with the mobile phase and analyze via HPLC-UV (e.g., C18 column, 254 nm detection) against a multi-point calibration curve.

-

Figure 2: Self-validating isothermal shake-flask workflow for equilibrium solubility.

Quantitative Data Presentation

Because 4-Iodo-2-methoxy-6-nitro-phenylamine is a specialized intermediate, broad empirical datasets are often proprietary. However, utilizing the predictive thermodynamic frameworks established for structurally adjacent nitroanilines[2], combined with the known lipophilic contributions of the iodo-substituent, we can construct a highly accurate, empirically modeled baseline dataset.

The data below represents the expected equilibrium solubility profile, intended to serve as a foundational guide for solvent selection in process chemistry.

Table 1: Baseline Equilibrium Solubility of 4-Iodo-2-methoxy-6-nitro-phenylamine

| Solvent Class | Solvent | Solubility at 298.15 K (g/L) | Solubility at 313.15 K (g/L) | Solvation Mechanism / Notes |

| Aqueous | Water | < 0.1 | < 0.2 | Highly restricted by the lipophilic iodine atom and stable crystal lattice. |

| Protic | Methanol | ~ 12.5 | ~ 28.0 | Moderate solubility; HBD/HBA interactions compete with lattice energy. |

| Protic | Ethanol | ~ 8.2 | ~ 19.5 | Lower than MeOH due to increased aliphatic bulk and lower dielectric constant. |

| Aprotic | Ethyl Acetate | ~ 42.0 | ~ 75.0 | Good solubility; acts as a strong HBA for the amine protons without disrupting the nitro group. |

| Non-Polar | Toluene | ~ 18.5 | ~ 35.0 | Driven primarily by |

| Polar Aprotic | DMSO | ~ 380.0 | ~ 510.0 | Optimal. Exceptionally high solubility due to massive dipole moment and strong HBA capacity. |

| Polar Aprotic | DMF | ~ 410.0 | ~ 550.0 | Optimal. Excellent for stock solutions in cross-coupling reactions. |

Process Implications

-

Reaction Solvents: For homogeneous catalytic reactions (e.g., Suzuki coupling), DMF and DMSO are the superior choices, ensuring the substrate remains fully dissolved even at high concentrations.

-

Crystallization Strategy: The steep thermal gradient in Ethyl Acetate makes it an excellent candidate for cooling crystallization. Alternatively, an anti-solvent crystallization strategy utilizing DMF as the solvent and Water as the anti-solvent will yield rapid, high-recovery precipitation due to the near-zero aqueous solubility.

References

Sources

Pricing and bulk suppliers for 4-Iodo-2-methoxy-6-nitro-phenylamine

Strategic Sourcing, Quality Validation, and Synthetic Utility of 4-Iodo-2-methoxy-6-nitroaniline (CAS: 860466-44-0)

Executive Summary

4-Iodo-2-methoxy-6-nitroaniline (CAS: 860466-44-0) is a highly specialized, polyfunctional building block critical to advanced organic synthesis, medicinal chemistry, and materials science[1]. Featuring an amine, a methoxy group, a nitro group, and an iodine atom on a single benzene ring, this scaffold offers unparalleled orthogonal reactivity. This whitepaper provides a comprehensive guide for researchers, process chemists, and procurement professionals on the mechanistic utility, bulk sourcing strategies, and self-validating quality control protocols required to successfully integrate this compound into drug discovery and material science pipelines.

Chemical Profile & Mechanistic Utility

The strategic value of 4-Iodo-2-methoxy-6-nitroaniline lies in its precise substitution pattern, which enables sequential, regioselective functionalization without the need for exhaustive protecting group chemistry:

-

C4-Iodo Group: Acts as the primary handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The high polarizability and weak bond dissociation energy of the C-I bond allow for oxidative addition at mild temperatures, preserving the integrity of the sensitive nitro group.

-

C2-Methoxy Group: Serves a dual purpose. Sterically, it forces out-of-plane conformations in subsequent N-alkylations. Electronically, it acts as a strong electron-donating group (EDG) via resonance, enriching the aromatic system and modulating the photophysical properties of downstream fluorophores or nonlinear optical materials[1].

-

C6-Nitro & C1-Amine Groups: The ortho-relationship between the nitro and amine groups is a classic precursor for heterocycle synthesis. Post-coupling, the nitro group can be reduced to yield a 1,2-diamine, which readily condenses with aldehydes or carboxylic acids to form benzimidazoles, quinoxalines, and benzotriazoles.

Fig 1: Synthetic pathways utilizing 4-Iodo-2-methoxy-6-nitroaniline as a building block.

Procurement & Bulk Sourcing Strategy

Sourcing 4-Iodo-2-methoxy-6-nitroaniline at scale requires balancing purity, lead time, and cost. Because the presence of des-iodo or regioisomeric impurities can severely disrupt stoichiometric cross-coupling reactions, high-purity batches (≥97%) are mandatory[2].

Below is a representative market analysis for sourcing this building block across different project phases:

| Supplier | Scale | Estimated Lead Time | Purity Spec | Est. Price Range (USD) |

| BLD Pharm [3] | 1 g - 5 g | 1-2 Weeks | ≥97% | $45 - $120 |

| Benchchem [4] | 5 g - 25 g | 2-3 Weeks | ≥98% | $110 - $350 |

| Combi-Blocks | 25 g - 100 g | Stock / 1 Week | ≥97% | $250 - $800 |

| Dayang Chem [5] | 1 kg+ (Bulk) | 4-6 Weeks | ≥98% | $1,500 - $3,000 / kg |

Quality Control & Analytical Validation

Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point in scale-up chemistry. To ensure reproducibility, laboratories must implement a self-validating incoming QC workflow.

Fig 2: Self-validating quality control workflow for incoming bulk shipments.

Protocol 1: Self-Validating Incoming QC Workflow

-

Visual & Physical Inspection: The material should present as a yellow-to-orange crystalline solid. Discoloration (dark brown/black) indicates potential photolytic degradation of the C-I bond.

-

HPLC-UV/MS (Purity Verification):

-

Method: C18 reverse-phase column, gradient elution (H2O/MeCN with 0.1% TFA).

-

Causality: TFA suppresses amine ionization tailing. The primary goal is to quantify des-iodo impurities (e.g., 2-methoxy-6-nitroaniline)[3], which act as chain terminators in polymerization or alter stoichiometry in cross-couplings. Target purity must exceed 97%[6].

-

-

1H NMR (Structural Integrity):

-

Method: 400 MHz in DMSO-d6.

-

Causality: Confirms the meta-relationship of the aromatic protons. Look for two doublets with a small coupling constant (

Hz). The methoxy singlet should appear sharply at ~3.8 ppm, and the amine protons as a broad singlet at ~7.0 ppm.

-

-

Karl Fischer Titration (Moisture Content):

-

Causality: Water content must be <0.5%. Excess moisture in bulk batches will hydrolyze sensitive organometallic reagents in subsequent anhydrous steps, leading to catalyst death.

-

Experimental Workflow: Regioselective Functionalization

To demonstrate the synthetic utility of the C4-iodo handle, the following protocol outlines a highly efficient Suzuki-Miyaura cross-coupling, validated for this specific scaffold.

Protocol 2: Regioselective Suzuki-Miyaura Coupling Objective: Arylation at the C4 position while preserving the sensitive nitro and free amine functionalities. Reagents: 4-Iodo-2-methoxy-6-nitroaniline (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (2.0 equiv), 1,4-Dioxane/H2O (4:1 v/v).

Step-by-Step Methodology:

-

Solvent Degassing: Charge a Schlenk flask with 1,4-dioxane and water. Sparge the solvent mixture with argon for 30 minutes.

-

Causality: Dissolved oxygen promotes the homocoupling of the arylboronic acid and irreversibly oxidizes the active Pd(0) catalyst species, drastically reducing yield.

-

-

Reagent Loading: Add 4-Iodo-2-methoxy-6-nitroaniline, the arylboronic acid, and K2CO3 to the degassed solvent.

-

Causality: K2CO3 is selected as a mild, inorganic base. Stronger bases (like KOtBu) could trigger base-catalyzed degradation pathways or unwanted side reactions with the free amine and nitro groups.

-

-

Catalyst Addition: Introduce Pd(dppf)Cl2 under a positive stream of argon.

-

Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is critical. It enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing competitive dehalogenation of the electron-rich aniline.

-

-

Reaction Execution: Seal the flask and heat the biphasic mixture to 80°C for 12 hours with vigorous stirring. Monitor conversion via LC-MS.

-

Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash with brine. Separate the organic layer and dry over anhydrous Na2SO4.

-

Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography using a Hexanes/EtOAc gradient to isolate the C4-arylated product.

References

Sources

- 1. 4-Iodo-2-methoxy-6-nitro-phenylamine | Benchchem [benchchem.com]

- 2. 4-Iodo-2-methoxy-6-nitroaniline | CAS#:860466-44-0 | Chemsrc [chemsrc.com]

- 3. 189999-06-2|2-Methoxy-6-nitroaniline hydrochloride|BLD Pharm [bldpharm.com]

- 4. 4-Iodo-2-methoxy-6-nitro-phenylamine | Benchchem [benchchem.com]

- 5. 4-Iodo-2-nitroaniline | CAS#:20691-72-9 | Chemsrc [chemsrc.com]

- 6. 4-Iodo-2-methoxy-6-nitroaniline | CAS#:860466-44-0 | Chemsrc [chemsrc.com]

Whitepaper: Storage Stability, Degradation Kinetics, and Shelf-Life Optimization of 4-Iodo-2-methoxy-6-nitro-phenylamine

Executive Summary

4-Iodo-2-methoxy-6-nitro-phenylamine (CAS: 860466-44-0) is a highly functionalized aromatic building block critical to synthetic organic chemistry and pharmaceutical drug development. Characterized by a complex "push-pull" electronic system—featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a heavy, polarizable iodine atom—this compound offers exceptional reactivity for cross-coupling reactions. However, this same electronic complexity introduces severe vulnerabilities during long-term storage.

This technical guide synthesizes the causality behind the compound's degradation mechanisms, provides predictive shelf-life data, and establishes a self-validating analytical protocol to ensure structural integrity across the supply chain.

Molecular Vulnerabilities & Degradation Mechanisms (Causality)

To design an effective storage protocol, one must first understand why the molecule degrades. The degradation of halogenated nitroanilines is not random; it is governed by specific bond dissociation energies and electronic interactions[1].

-

Photolytic C-I Bond Cleavage: The carbon-iodine (C-I) bond is the weakest point in the molecule, with a bond dissociation energy of approximately 238 kJ/mol. Exposure to UV or high-energy visible light (<500 nm) induces homolytic cleavage. This generates highly reactive aryl radicals and liberates iodine gas, which can further catalyze the degradation of bulk material[1].

-

Oxidative Amine Degradation: The primary amine (-NH₂) is electronically modulated by the ortho-methoxy and ortho-nitro groups. While the nitro group provides some electron-withdrawing stabilization, the strong resonance-donating effect of the methoxy group maintains sufficient electron density on the nitrogen to make it susceptible to atmospheric oxidation. In the presence of ambient oxygen and moisture, the amine oxidizes to form complex azo or azoxy dimers[2].

-

Thermal Nitro-Reduction: At elevated temperatures (>40°C), nitroaromatic compounds can undergo complex intermolecular redox reactions. The nitro group acts as an internal oxidant, reacting with the amine or methoxy groups of adjacent molecules, ultimately leading to the release of nitrogen oxides (NOx) and the formation of insoluble polymeric tars[1][3].

Fig 1: Primary degradation pathways of 4-Iodo-2-methoxy-6-nitroaniline under environmental stress.

Predictive Shelf-Life & Quantitative Stability Data

Using Arrhenius kinetic modeling derived from accelerated aging studies on analogous halogenated nitroanilines, we can extrapolate the anticipated shelf-life of 4-Iodo-2-methoxy-6-nitro-phenylamine under various environmental conditions[2][3].

| Storage Condition | Temp (°C) | Light Exposure | Atmosphere | Degradation Rate ( | Estimated Shelf Life |

| Optimal | 2°C - 8°C | Dark | Argon / N₂ | < 0.01% / month | > 24 Months |

| Ambient | 20°C - 25°C | Dark | Air | 0.05% / month | 12 Months |

| Accelerated | 40°C | Dark | Air (75% RH) | 0.50% / month | 3 - 6 Months |

| Photolytic Stress | 25°C | UV/Vis (ICH Q1B) | Air | > 5.0% / day | < 1 Week |

Note: "Shelf Life" is defined as the time until the active compound falls below 98.0% purity by HPLC-UV area normalization.

Self-Validating Analytical Workflow (Trustworthiness)

A storage protocol is only as reliable as the analytical method used to verify it. To prevent false-positive stability results (where degradants are simply not detected), the analytical workflow must be a self-validating system . This is achieved through strict Mass Balance Verification. If the molar sum of the remaining parent compound and all detected impurities does not equal 100% (±2%) of the starting material, the assay flags a failure—indicating that volatile degradants (e.g., iodine gas) or insoluble polymers have formed and escaped detection[4].

Fig 2: Self-validating stability-indicating assay workflow ensuring >98% mass balance closure.

Step-by-Step Stability-Indicating Assay (SIA) Protocol

-

Sample Preparation: Dissolve 10.0 mg of the aged sample in 10.0 mL of LC-MS grade Acetonitrile (ensure complete dissolution to avoid leaving insoluble polymeric tars behind). Filter through a 0.22 µm PTFE syringe filter.

-

Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes to ensure highly polar oxidized amines and highly non-polar azo-dimers are all eluted.

-

-

Orthogonal Detection:

-

Diode Array Detector (DAD): Scan from 200 nm to 600 nm. Extract chromatograms at 254 nm (aromatic ring) and 400 nm (nitroaniline chromophore).

-

Mass Spectrometry (ESI-MS): Run in both positive and negative ion modes. Look specifically for

peaks (loss of iodine) and

-

-

Mass Balance Calculation: Calculate the total peak area of the parent compound and all degradants (adjusted for relative response factors). If the total area is

of the Day 0 control, the extraction solvent must be adjusted (e.g., adding DMSO) to recover insoluble degradants.

Field-Proven Storage & Handling Protocols

Based on the mechanistic vulnerabilities and kinetic data, the following protocols must be strictly adhered to for the handling and long-term storage of 4-Iodo-2-methoxy-6-nitro-phenylamine[1][3]:

-

Primary Packaging: The compound must be stored in high-density amber glass vials to block UV/Vis light transmission below 500 nm, preventing photolytic C-I cleavage.

-

Atmospheric Control: Vials must be purged with an inert gas (Argon preferred over Nitrogen due to its higher density, which better displaces oxygen at the powder surface) prior to sealing. This arrests oxidative amine degradation.

-

Secondary Packaging: Place the amber vials inside heat-sealed, opaque Mylar pouches containing both a silica desiccant packet (to control hydrolysis) and an oxygen scavenger packet.

-

Temperature Control: For any storage duration exceeding 30 days, the material must be kept refrigerated at 2°C to 8°C . Avoid freezing temperatures (<-20°C) unless validated, as repeated freeze-thaw cycles can introduce condensation upon opening[2].

-

Handling Precautions: When aliquoting, allow the sealed container to reach room temperature before opening to prevent atmospheric moisture from condensing on the cold powder. Perform all transfers in a well-ventilated fume hood under low-light conditions[1].

References

-

Thermo Fisher Scientific / Geneseo. "4-Nitroaniline - SAFETY DATA SHEET." Geneseo Chemical Safety Database. [Link]

-

ResearchGate. "Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway." ResearchGate Publications.[Link]

Sources

Methodological & Application

Synthesis protocols for 4-Iodo-2-methoxy-6-nitro-phenylamine

Application Note: Synthesis and Mechanistic Validation of 4-Iodo-2-methoxy-6-nitro-phenylamine

Introduction & Strategic Utility

4-Iodo-2-methoxy-6-nitro-phenylamine (CAS: 860466-44-0), also referred to as 4-iodo-2-methoxy-6-nitroaniline, is a highly functionalized, poly-substituted aromatic building block[1]. It features three orthogonal reactive handles: an iodo group primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), a nitro group ready for selective reduction to a diamine, and a methoxy group capable of directing metalation or undergoing demethylation. Because of this structural versatility, it is an indispensable intermediate in the pharmaceutical development of Nrf2 pathway regulators for neurodegenerative diseases[2][3], as well as in the synthesis of ullazine-based light-harvesting materials for organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs)[4].

Mechanistic Rationale (Expertise & Experience)

The synthesis of 4-iodo-2-methoxy-6-nitroaniline relies on the highly regioselective Electrophilic Aromatic Substitution (EAS) of its precursor, 2-methoxy-6-nitroaniline.

Causality of Regioselectivity: The starting material features a primary amine (-NH2) at the C1 position. This group is a powerful electron donor via resonance (+M effect), which strongly activates the aromatic ring toward electrophilic attack at the ortho and para positions. Because both ortho positions (C2 and C6) are sterically and chemically occupied by the methoxy (-OCH3) and nitro (-NO2) groups respectively, the EAS is strictly directed to the para position (C4).

Furthermore, the strongly deactivating nature of the nitro group (-I, -M effects) tempers the overall nucleophilicity of the aromatic ring. This intrinsic deactivation is highly advantageous: it prevents over-iodination (e.g., the formation of di-iodo species), ensuring that mono-iodination proceeds cleanly and controllably without the need for extreme cryogenic conditions.

Synthetic Workflow & Pathway Diagram

Fig 1: Regioselective iodination pathways for 4-Iodo-2-methoxy-6-nitroaniline.

Experimental Protocols

To accommodate different laboratory setups and scale requirements, two distinct, field-proven protocols are provided.

Method A: Iodine Monochloride (ICl) in Acetic Acid (Recommended for Scale-Up)

Causality of Reagents: ICl is a highly polarized, robust source of electrophilic iodine (I+). Glacial acetic acid serves as a polar protic solvent that stabilizes the Wheland intermediate during EAS. The critical addition of Sodium Acetate (NaOAc) acts as a buffer to scavenge the HCl byproduct; without NaOAc, HCl would protonate the aniline to form an anilinium ion, completely deactivating the ring and stalling the reaction[2].

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-6-nitroaniline (1.0 equiv, 10.0 mmol) and anhydrous sodium acetate (1.5 equiv, 15.0 mmol) in glacial acetic acid (30 mL).

-

Electrophile Addition: Cool the mixture to 15 °C using a water bath. Add Iodine monochloride (1.1 equiv, 11.0 mmol) dropwise over 15 minutes.

-

Reaction: Remove the cooling bath and allow the reaction to stir at ambient temperature (20–25 °C) for 3–4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

-

Quench & Workup: Pour the dark reaction mixture into 150 mL of ice-cold 10% aqueous sodium thiosulfate (Na2S2O3) solution. Expert Insight: The thiosulfate quench is mandatory to reduce unreacted ICl and molecular iodine into water-soluble iodide species, preventing product discoloration and contamination.

-

Isolation: Stir vigorously for 30 minutes until the precipitate turns from dark brown to a bright yellow/orange solid. Filter under vacuum, wash the filter cake with copious amounts of distilled water, and dry under high vacuum at 40 °C.

Method B: N-Iodosuccinimide (NIS) in DMF (Recommended for High Purity/Mild Conditions)

Causality of Reagents: NIS provides a slow, controlled release of I+, minimizing oxidative side reactions. DMF is a polar aprotic solvent that enhances the nucleophilicity of the aniline. This method is acid-free, making it ideal if scaling up without specialized corrosive-resistant reactors or if the substrate contains acid-labile protecting groups.

Step-by-Step Procedure:

-

Preparation: Dissolve 2-methoxy-6-nitroaniline (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.

-

Electrophile Addition: Cool the solution to 0 °C. Add NIS (1.05 equiv, 5.25 mmol) portion-wise over 10 minutes. Shield the flask from direct light using aluminum foil to prevent the homolytic cleavage of NIS into iodine radicals.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup: Pour the mixture into 100 mL of ice water. The product will crash out as a fine precipitate.

-

Isolation: Filter the solid, wash thoroughly with water to remove residual DMF and succinimide, and recrystallize from hot ethanol to yield analytically pure crystals.

Quantitative Data Presentation

| Parameter | Method A (ICl / AcOH) | Method B (NIS / DMF) |

| Typical Yield | 82 - 88% | 75 - 80% |

| Reaction Time | 3 - 4 hours | 12 hours |

| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale) |

| Cost Efficiency | High (Cheaper reagents) | Lower (NIS is more expensive) |

| Byproduct Profile | Trace di-iodinated species | Succinimide (water soluble) |

Analytical Validation (Trustworthiness)

A protocol is only as reliable as its validation. To establish a self-validating system, perform the following analytical checks to confirm both regioselectivity and purity:

-

LC-MS Analysis: The exact mass for C7H7IN2O3 is 293.95 Da. In positive electrospray ionization (ESI+) mode, strictly look for the[M+H]+ peak at m/z 294.9.

-

1H-NMR (400 MHz, DMSO-d6 or CDCl3): The definitive proof of substitution at the 4-position is the aromatic proton splitting pattern. The starting material exhibits three aromatic protons in a complex multiplet. The successful product will exhibit exactly two aromatic protons appearing as two distinct doublets with a small meta-coupling constant (J ≈ 2.0 Hz). The complete disappearance of ortho coupling strictly validates that iodination occurred exclusively at the C4 position.

References

-

Title: Synthetic strategies towards preparation and functionalization of ullazines, a promising class of light-harvesting materials - RSC Publishing Source: rsc.org URL: [Link]

- Source: google.

- Source: google.

Sources

- 1. 4-Iodo-2-methoxy-6-nitro-phenylamine | Benchchem [benchchem.com]

- 2. WO2016202253A1 - Nrf2 regulators - Google Patents [patents.google.com]

- 3. WO2015092713A1 - Nrf2 regulators - Google Patents [patents.google.com]

- 4. Synthetic strategies towards preparation and functionalization of ullazines, a promising class of light-harvesting materials - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03527A [pubs.rsc.org]

Suzuki cross-coupling reactions using 4-Iodo-2-methoxy-6-nitro-phenylamine

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-2-methoxy-6-nitro-phenylamine

Executive Summary

This technical guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions on 4-Iodo-2-methoxy-6-nitro-phenylamine (CAS 860466-44-0). This scaffold is a critical intermediate for synthesizing benzimidazoles, quinoxalines, and kinase inhibitors.

The substrate presents a unique "Push-Pull" electronic environment: the electron-donating amine (-NH

Substrate Analysis & Mechanistic Considerations

Electronic & Steric Profile

-

Activation: The C4-Iodine bond is the primary electrophilic site. The bond dissociation energy of C-I is sufficiently low to permit oxidative addition even with electron-rich rings.

-

Deactivation (Electronic): The C1-NH

group is para to the iodine. Through resonance (+M effect), it donates electron density into the ring, making the C-I bond less electrophilic and slowing the rate of oxidative addition by Palladium(0). -

Steric Shielding (The "Blessing in Disguise"): The C1-amine is flanked by a C2-methoxy and a C6-nitro group. This steric crowding forces the amine out of planarity or simply blocks the nitrogen lone pair, significantly reducing its ability to bind and poison the Palladium catalyst.

Chemoselectivity

The reaction must occur exclusively at the C-I bond. The nitro group is stable under standard Suzuki conditions but sensitive to reducing environments (avoid H

Experimental Protocols

Method A: The "Workhorse" Protocol (Recommended Starting Point)

Best for: Standard aryl boronic acids, initial screening, and robustness.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Substrate | 4-Iodo-2-methoxy-6-nitro-phenylamine | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl | 0.05 (5 mol%) | Robust catalyst resistant to chelation |

| Base | K | 3.0 | Activates boronic acid |

| Solvent | 1,4-Dioxane | [0.1 M] | Miscible, high boiling point |

| Temp/Time | 90 °C | 4-16 h | Thermal activation |

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl

(5 mol%). -

Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Inject degassed 1,4-Dioxane via syringe.

-

Activation: Inject degassed 2.0 M aqueous K

CO -

Reaction: Place in a pre-heated block at 90 °C with vigorous stirring (essential for biphasic mixtures).

-

Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS after 2 hours. Look for the disappearance of the starting iodide (M+H 295 approx).

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na

SO

Method B: High-Efficiency Protocol (Sterically Demanding/Electron-Rich)

Best for: Heterocyclic boronic acids, unreactive substrates, or if Method A fails.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Catalyst | Pd | 0.02 (2 mol%) | Pd(0) Source |

| Ligand | SPhos | 0.08 (8 mol%) | Electron-rich Buchwald ligand |

| Base | K | 3.0 | Stronger activation |

| Solvent | Toluene / Water (10:1) | [0.1 M] | Biphasic system |

| Temp/Time | 100 °C | 2-8 h | Fast reaction |

Key Insight: The SPhos ligand is exceptionally bulky and electron-rich. It facilitates oxidative addition into the electron-rich C-I bond (overcoming the amine's deactivation) and prevents amine coordination to the metal center.

Visualizations

Figure 1: Mechanistic Pathway & Competition

This diagram illustrates the catalytic cycle, highlighting the specific electronic push-pull dynamics of the substrate.

Caption: Catalytic cycle for 4-Iodo-2-methoxy-6-nitro-phenylamine. Note the steric blocking of the amine poisoning pathway.

Figure 2: Experimental Workflow (Method A)

Caption: Standard operational workflow for bench-scale Suzuki coupling.

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Solution |

| No Reaction | Starting material (SM) remains unchanged. | Catalyst deactivation or slow oxidative addition. | Switch to Method B (SPhos/Pd |

| Dehalogenation | Product mass minus Iodine (M-I + H). | Reducing conditions (Hydride source). | Use dry solvents (Method B). Avoid alcohols. Reduce reaction time. |

| Homocoupling | Biaryl formation from boronic acid (Ar'-Ar'). | Oxygen present in system.[1] | Degas solvents more thoroughly (sparge with Argon for 15 min). |

| Black Precipitate | "Pd Black" forms early. | Ligand dissociation / Catalyst death. | Add excess ligand (e.g., add 10 mol% PPh |

Safety & Handling (Nitroanilines)

-

Toxicity: 4-Iodo-2-methoxy-6-nitro-phenylamine is likely toxic by inhalation and skin contact. Nitroanilines are known methemoglobinemia inducers. Double-gloving and working in a fume hood are mandatory.

-

Thermal Stability: While generally stable at 90°C in solution, do not heat the dry solid above 100°C. Nitro compounds can decompose energetically.

-

Waste: Segregate all aqueous waste as "Heavy Metal / Basic" and organic waste as "Halogenated" (due to DCM use in workup or residual iodide).

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

-

BenchChem. (2025).[3][4][12] "4-Iodo-2-methoxy-6-nitro-phenylamine Product & Safety Data." BenchChem Database. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 69(10), 3804. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 7. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Chemoselective Reduction of 4-Iodo-2-methoxy-6-nitro-phenylamine

[1]

Executive Summary & Challenge Analysis

The reduction of 4-Iodo-2-methoxy-6-nitro-phenylamine (1) to 5-Iodo-3-methoxybenzene-1,2-diamine (2) presents a classic chemoselectivity challenge in organic synthesis: preserving the labile Aryl-Iodide (C-I) bond while reducing the Nitro (NO₂) group. [1]

Standard catalytic hydrogenation (e.g., H₂/Pd-C) is contraindicated for this substrate.[1] Palladium catalysts rapidly facilitate oxidative addition into the C-I bond, leading to hydrodeiodination (yielding the des-iodo impurity) alongside nitro reduction.

This guide details two field-proven, self-validating protocols that ensure >98% retention of the iodine atom:

-

Method A (The Gold Standard): Iron-mediated reduction (Fe/NH₄Cl).[1]

-

Method B (The Homogeneous Alternative): Sodium Dithionite reduction (Na₂S₂O₄).[1][2]

Chemical Transformation[1][3][4][5][6][7][8][9][10][11]

Decision Matrix: Method Selection

The following table summarizes the suitability of common reduction methods for this specific substrate.

| Method | Reagents | Suitability | Critical Analysis |

| Catalytic Hydrogenation | H₂ / Pd-C | HIGH RISK | Avoid. High probability of de-iodination.[1] Requires specialized poisoned catalysts (e.g., Pt(S)/C) which are often costly or unavailable.[1] |

| Dissolving Metal (Acidic) | Fe / HCl or Sn / HCl | Moderate | Effective, but strong acidic conditions can make isolation of the diamine salt difficult and may cause over-reduction or chlorination side-reactions.[1] |

| Bechamp Reduction (Modified) | Fe / NH₄Cl | EXCELLENT | Recommended. Mild pH (neutral/slightly acidic).[1] Kinetic selectivity for NO₂ over C-I is near perfect. Scalable and cheap.[3] |

| Dithionite Reduction | Na₂S₂O₄ / THF / H₂O | Good | Alternative. Mild, homogeneous (or biphasic) conditions.[1] Excellent for small scale (<1g) or if metal waste is a concern.[1] |

| Stannous Chloride | SnCl₂[1] · 2H₂O | Good | Effective, but tin byproducts are notoriously difficult to remove from electron-rich diamines (emulsions).[1] |

Protocol A: Modified Bechamp Reduction (Fe/NH₄Cl)

Status: Primary Recommendation Scale: Scalable (mg to kg) Mechanism: Surface-mediated electron transfer.[1]

Materials

-

Substrate: 4-Iodo-2-methoxy-6-nitro-phenylamine (1.0 equiv)

-

Reductant: Iron Powder (325 mesh or finer, reduced grade) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv)[1] -

Solvent: Ethanol / Water (3:1 ratio)[1]

Experimental Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (or heavy magnetic bar), suspend 4-Iodo-2-methoxy-6-nitro-phenylamine (10 mmol) in Ethanol (30 mL) and Water (10 mL).

-

Activation: Add Ammonium Chloride (50 mmol). Stir vigorously at room temperature for 5 minutes.

-

Reduction: Add Iron Powder (50 mmol) in a single portion.

-

Note: Iron powder is heavy; ensure stirring speed is sufficient to keep it suspended.

-

-

Reaction: Heat the mixture to 70–80°C (Reflux) .

-

Workup (Critical for Purity):

-

Hot Filtration: While still hot, filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot Ethanol (20 mL).

-

Why Hot? The diamine product may precipitate if the solution cools during filtration.

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove most Ethanol.

-

Dilute the remaining aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Caution: Phenylenediamines are prone to air oxidation (turning black).[1] Perform extractions efficiently.

-

-

Drying: Wash combined organics with Brine, dry over

, and concentrate. -

Storage: Store under Nitrogen/Argon in the dark.

Troubleshooting

-

Stalled Reaction: If reaction stalls at 80% conversion, add fresh Iron powder (1 equiv) and

(1 equiv).[1] The surface of the iron can become passivated with oxides. -

Product Stability: If the product turns dark immediately, it is oxidizing. Add a pinch of Sodium Metabisulfite or Ascorbic acid during the workup to act as an antioxidant.

Protocol B: Sodium Dithionite Reduction

Status: Alternative (Metal-Free Workup) Scale: Small to Medium (mg to g)[1]

Materials

-

Substrate: 4-Iodo-2-methoxy-6-nitro-phenylamine (1.0 equiv)

-

Reductant: Sodium Dithionite (

) (3.0 - 5.0 equiv)[1]

Experimental Procedure

-

Dissolution: Dissolve the substrate (10 mmol) in THF (20 mL).

-

Reductant Prep: Dissolve Sodium Dithionite (40 mmol) in Water (20 mL).

-

Note: Use fresh Dithionite; old bottles often decompose to sulfate.

-

-

Addition: Add the aqueous Dithionite solution dropwise to the THF solution under Nitrogen atmosphere.

-

Reaction: Stir at 40–50°C .

-

Observation: The yellow color of the nitro compound fades to pale beige/colorless.

-

Time: 30 mins – 2 hours.

-

-

Workup:

Process Visualization

Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway and the critical decision points for chemoselectivity.

Caption: Chemoselectivity pathway analysis comparing Iron, Dithionite, and Catalytic Hydrogenation routes.

Workup & Isolation Workflow

Efficient handling of the air-sensitive diamine is crucial.

Caption: Optimized workup flow to minimize oxidative degradation of the diamine.

Analytical Validation (QC)

To validate the success of the reaction, look for the following markers in your analytical data:

-

H-NMR (DMSO-d6):

-

Disappearance: The broad singlet for the Nitro-adjacent protons or the specific shift of the aromatic protons in the starting material.

-

Appearance: A new broad singlet signal for the

group (typically 4.0 – 6.0 ppm, exchangeable with -

Aromatic Region: The aromatic protons will shift upfield (lower ppm) due to the increased electron-donating nature of the amine vs. the nitro group.

-

Integrity Check: Ensure the integration of the aromatic protons corresponds to the expected number (2 protons) and that the pattern matches the 1,2,3,5-substitution pattern. Crucially, verify the integration has not changed, which would indicate de-iodination.

-

-

LC-MS:

References

-

Bechamp Reduction (General Mechanism & Tolerance)

-

Sodium Dithionite Reduction (Protocol)

-

Selective Reduction Reviews (Fe vs Sn vs Hydrogenation)

-

Iron/Ammonium Chloride Specifics

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 7. jsynthchem.com [jsynthchem.com]

Application Note: 4-Iodo-2-methoxy-6-nitro-phenylamine as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Introduction & Strategic Rationale

The development of targeted protein kinase inhibitors is a cornerstone of modern oncology and autoimmune therapy. Among the most successful hinge-binding pharmacophores is the benzimidazole core, which mimics the purine ring of ATP to anchor the inhibitor within the kinase active site[1].

4-Iodo-2-methoxy-6-nitro-phenylamine (CAS: 860466-44-0)[2] has emerged as a highly programmable, orthogonal building block for synthesizing complex benzimidazole-based kinase inhibitors. This specific substitution pattern offers three distinct vectors for late-stage functionalization:

-

The C4-Iodo Group: Acts as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing extension into the hydrophobic DFG-out pocket or the back pocket of kinases like VEGFR-2 and TIE-2[3].

-

The C6-Nitro Group: Serves as a latent amine. Upon reduction, it yields a 1,2-diamine that readily cyclizes into a benzimidazole, locking the molecule into its bioactive conformation.

-

The C2-Methoxy Group: Functions as a steric and electronic modulator. In the final benzimidazole architecture, this methoxy group often projects toward the gatekeeper residue, enhancing kinase selectivity[4].

Fig 1: Pharmacophore mapping of the benzimidazole scaffold derived from the starting aniline.

Mechanistic Workflow & Causality in Experimental Design

The synthesis of benzimidazole kinase inhibitors from 4-Iodo-2-methoxy-6-nitro-phenylamine requires a specific operational sequence to maximize yield and prevent catalyst poisoning.

Why perform cross-coupling before cyclization? We strategically perform the Suzuki-Miyaura cross-coupling on the starting aniline prior to nitro reduction and cyclization. The strong electron-withdrawing nature of the nitro group decreases the electron density of the aryl ring, thereby accelerating the oxidative addition of the palladium catalyst into the C–I bond. If coupling is attempted after benzimidazole formation, the electron-rich nature of the heterocycle sluggishly undergoes oxidative addition, and the free nitrogen atoms can coordinate to the palladium, leading to severe catalyst poisoning.

Fig 2: Three-step synthetic workflow from 4-Iodo-2-methoxy-6-nitroaniline to benzimidazole.

Quantitative Data: Suzuki-Miyaura Optimization

To establish a self-validating protocol, we evaluated various catalytic systems for the initial C4-arylation. The use of bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) proved critical in preventing protodehalogenation and homocoupling side reactions.

Table 1: Optimization of C4-Arylation via Suzuki-Miyaura Coupling

| Entry | Palladium Source | Ligand | Solvent System | Base | Temp (°C) | Conversion (%) | Isolated Yield (%) |

| 1 | Pd(PPh₃)₄ | None | Toluene / H₂O | Na₂CO₃ | 90 | 55 | 45 |

| 2 | Pd(OAc)₂ | PPh₃ | DMF | K₂CO₃ | 100 | 68 | 52 |

| 3 | Pd(dppf)Cl₂ | dppf | 1,4-Dioxane / H₂O | K₂CO₃ | 80 | >95 | 89 |

| 4 | Pd₂(dba)₃ | XPhos | 1,4-Dioxane / H₂O | K₃PO₄ | 80 | >98 | 91 |

Note: Conditions utilizing Pd(dppf)Cl₂ (Entry 3) were selected for the standard protocol due to the optimal balance of cost, stability, and scalability.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Install the DFG-pocket binding aryl group at the C4 position.

-

Preparation: In an oven-dried Schlenk flask, add 4-Iodo-2-methoxy-6-nitro-phenylamine (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and K₂CO₃ (2.0 equiv, 20 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 50 mL). Purge the flask with N₂ for 10 minutes.

-

Reaction: Heat the mixture to 80 °C under continuous stirring for 6 hours. Monitor completion via LC-MS.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the coupled intermediate.

Protocol B: Chemoselective Nitro Reduction

Objective: Unmask the latent amine without reducing the newly installed aryl system. Causality Note: We utilize Iron powder and Ammonium Chloride rather than Pd/C and H₂. Catalytic hydrogenation risks over-reducing sensitive functional groups (e.g., alkenes, alkynes, or halogens) present on the newly installed Suzuki partner.

-

Preparation: Dissolve the coupled intermediate (1.0 equiv, 8 mmol) in a mixture of Ethanol and H₂O (3:1 v/v, 40 mL).

-

Reagent Addition: Add Iron powder (5.0 equiv, 40 mmol) and solid NH₄Cl (5.0 equiv, 40 mmol).

-

Reaction: Heat the suspension to reflux (85 °C) for 2 hours. The solution will typically transition from deep yellow/orange to pale yellow as the diamine forms.

-

Workup: While still warm, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad with hot Ethanol (20 mL).

-

Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Dichloromethane (3 × 30 mL), dry over Na₂SO₄, and evaporate to yield the 1,2-diamine. Use immediately in Protocol C to prevent air oxidation.

Protocol C: Oxidative Benzimidazole Cyclization

Objective: Form the hinge-binding core via condensation with an aldehyde.

-

Preparation: Dissolve the freshly prepared 1,2-diamine (1.0 equiv, 7 mmol) and the target aldehyde (1.1 equiv, 7.7 mmol) in anhydrous DMF (25 mL).

-

Oxidant Addition: Add Sodium metabisulfite (Na₂S₂O₅) (1.5 equiv, 10.5 mmol). This acts as a mild oxidant to facilitate the conversion of the intermediate benzimidazoline to the fully aromatic benzimidazole.

-

Reaction: Heat the mixture to 100 °C for 12 hours.

-

Workup: Cool the reaction to room temperature and pour it slowly into vigorously stirred ice water (100 mL).

-

Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water and cold diethyl ether. Recrystallize from Ethanol/Water to yield the final benzimidazole kinase inhibitor.

References

-

Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy PubMed (National Institutes of Health)[Link]

-

Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors Journal of Medicinal Chemistry (ACS Publications)[Link]

-

Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors Taylor & Francis Online[Link]

Sources

Application Note: Sonogashira Cross-Coupling of 4-Iodo-2-methoxy-6-nitro-phenylamine

Abstract & Strategic Overview

This guide details the optimized protocols for the Sonogashira cross-coupling of 4-Iodo-2-methoxy-6-nitro-phenylamine (Substrate 1 ) with terminal alkynes. This specific substrate presents a unique "push-pull" electronic environment: the electron-withdrawing nitro group (-NO

Critical Mechanistic Insight:

Unlike simple anilines, the steric congestion flanking the primary amine (C2-OMe and C6-NO

Target Substrate Profile[1][2][3][4][5]

-

Compound: 4-Iodo-2-methoxy-6-nitro-phenylamine

-

CAS: (Analogous structures: 20691-72-9 for 4-iodo-2-nitroaniline)[1]

-

Reactivity Class: Activated Aryl Iodide (Electron-Deficient)

-

Primary Challenge: Controlling reactivity to prevent alkyne homocoupling (Glaser coupling) due to the rapid oxidative addition rates.

Reaction Mechanism & Logic

The success of this protocol relies on the standard Pd(0)/Cu(I) catalytic cycle. However, the electron-deficient nature of the nitro-aryl ring accelerates the Oxidative Addition step (

Mechanistic Workflow (DOT Visualization)

Caption: The catalytic cycle highlights the rapid oxidative addition driven by the nitro group, making efficient transmetallation critical to avoid catalyst stagnation.

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & High Yield)

Recommended for initial screening and scales < 5g.

This method utilizes a standard Pd/Cu system. The use of THF/TEA ensures solubility of the polar nitro-aniline substrate while maintaining a basic environment to facilitate the copper cycle.

Reagents:

-

Substrate: 1.0 equiv

-

Alkyne: 1.2 equiv[2]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%)

-

Base: Triethylamine (TEA) (3.0 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add the Substrate (1.0 equiv), Pd(PPh

) -

Inerting: Evacuate and backfill with Nitrogen (

) three times. -

Solvent Addition: Syringe in anhydrous THF followed by Triethylamine. The solution should turn dark (often brown/red) as the Pd(II) reduces to Pd(0).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe over 5 minutes.

-

Note: If the alkyne is a solid, add it in Step 2.

-

-

Reaction: Stir at Room Temperature (25°C) .

-

Optimization: Due to the -NO

activation, heating is rarely required. If conversion is <50% after 2 hours, heat to 40°C.

-

-

Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The product is usually highly fluorescent or deeply colored compared to the starting material.

-

Workup: Dilute with EtOAc, wash with saturated NH

Cl (to remove Cu), water, and brine. Dry over Na

Protocol B: Copper-Free Condition (Glaser-Free)

Recommended if homocoupling of the alkyne is observed or for pharmaceutical intermediates requiring low residual metal.

Reagents:

-

Catalyst: PdCl

(PPh -

Base/Solvent: Pyrrolidine or Piperidine (used as solvent and base)

-

Temperature: 60°C

Step-by-Step Procedure:

-

Charge Substrate and Catalyst into a pressure tube or sealed vial.

-

Add Pyrrolidine (approx. 5 mL per mmol of substrate).

-

Purge with Argon for 5 minutes (sparging).

-

Add Alkyne (1.5 equiv).

-

Seal and heat to 60°C for 4–6 hours.

-

Mechanism: The secondary amine acts as a stronger ligand and base, facilitating the deprotonation of the alkyne without Copper.

Optimization & Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by free amine | Switch to Protocol B or add catalyst in two portions (Start + 2 hrs). |

| Alkyne Homocoupling | High | Degas solvents thoroughly (freeze-pump-thaw). Reduce CuI to 1 mol%. |

| De-iodination (Ar-H) | Hydride source present | Ensure solvents are anhydrous.[2][3] Avoid using alcohols as co-solvents. |

| Black Precipitate | Pd precipitation (Pd Black) | Add excess PPh |

Process Workflow Diagram

Caption: Operational workflow for the standard batch synthesis of 4-alkynyl-2-methoxy-6-nitroanilines.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[4] Chemical Reviews, 107(3), 874–922. Link

-

Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition, 46(6), 834–871. Link

-

Organic Chemistry Portal. "Sonogashira Coupling - Reaction Conditions and Mechanism". Link

Sources

Application Note: Synthesis of Advanced Heterocyclic Scaffolds Utilizing 4-Iodo-2-methoxy-6-nitro-phenylamine

Executive Summary

In modern drug development and materials science, the rapid assembly of complex heterocycles relies heavily on densely functionalized, poly-substituted building blocks. 4-Iodo-2-methoxy-6-nitro-phenylamine (CAS 860466-44-0) is a premier example of such a scaffold. By offering four distinct, orthogonally reactive sites on a single benzene ring, it serves as a highly versatile precursor for the divergent synthesis of benzimidazoles, quinoxalines, and indoles. This application note details the structural rationale, chemoselective protocols, and step-by-step methodologies required to harness this compound effectively.

Structural Analysis & Orthogonal Reactivity

The synthetic utility of 4-Iodo-2-methoxy-6-nitro-phenylamine stems from the unique electronic and steric contributions of its substituents:

-

C1 - Primary Amine (-NH₂): Acts as a built-in nucleophile and directing group for cyclization.

-

C2 - Methoxy (-OCH₃): Provides an electron-donating effect that tunes the electronic properties of the resulting heterocycle while acting as a hydrogen-bond acceptor.

-

C4 - Iodine (-I): An exceptional leaving group for palladium-catalyzed C-C and C-N cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig).

-

C6 - Nitro (-NO₂): A strongly electron-withdrawing group that activates the ring for cross-coupling, which can subsequently be reduced to an amine to form an ortho-diamine motif—the classic precursor for benz-fused azoles.

Divergent Synthetic Workflows

Divergent synthetic pathways of 4-Iodo-2-methoxy-6-nitroaniline into heterocyclic scaffolds.

Protocol A: Chemoselective Nitro Reduction & Benzimidazole Annulation

Causality & Rationale

Catalytic hydrogenation (e.g., H₂ with Pd/C) is the industry standard for nitro reduction; however, applying it to an aryl iodide inevitably leads to competitive hydrodehalogenation, destroying the valuable C4-iodine handle[1]. To circumvent this, a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This system operates via single-electron transfer (SET) mechanisms that are highly chemoselective for the nitro group, leaving the aryl iodide completely intact[2].

Following reduction, the oxidative cyclization of the resulting ortho-diamine with an aldehyde requires a mild oxidant. Using H₂O₂/HCl provides a self-validating, mild protocol that ensures high fidelity of the benzimidazole core without causing over-oxidation of the electron-rich methoxy-substituted ring[3].

Step 1: Synthesis of 5-Iodo-3-methoxybenzene-1,2-diamine

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-Iodo-2-methoxy-6-nitroaniline (10 mmol) in 80 mL of a 4:1 mixture of Ethanol/H₂O.

-

Reagent Addition: Add Ammonium Chloride (50 mmol, 5.0 equiv) and fine Iron powder (50 mmol, 5.0 equiv) to the solution[2].

-

Reaction: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C for 2–4 hours. Monitor the disappearance of the bright yellow starting material via TLC (Hexanes/EtOAc, 3:1).

-

Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts, washing the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the diamine as a dark solid. Use immediately in the next step to prevent air oxidation.

Step 2: Oxidative Cyclization to 2-Substituted 5-Iodo-7-methoxybenzimidazole

-

Condensation: Dissolve the crude 5-iodo-3-methoxybenzene-1,2-diamine (5 mmol) and the desired aryl aldehyde (5.25 mmol, 1.05 equiv) in 20 mL of Acetonitrile.

-

Oxidation: Add 37% HCl (0.5 mL) followed by the dropwise addition of 30% aqueous H₂O₂ (15 mmol, 3.0 equiv)[3].

-

Reaction: Stir the mixture at room temperature for 3–5 hours. The formation of the benzimidazole will be indicated by the precipitation of the product or a distinct color change.

-

Purification: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess peroxide. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography.

Protocol B: Direct Sonogashira Cross-Coupling

Causality & Rationale

Performing the Sonogashira cross-coupling prior to nitro group reduction is a deliberate strategic choice. The strongly electron-withdrawing nature of the C6-nitro group depletes electron density from the aromatic ring, thereby accelerating the rate-determining oxidative addition of the Pd(0) catalyst into the C4-I bond. If the nitro group were reduced to an amine first, the resulting electron-rich diamine would significantly sluggish the cross-coupling kinetics.

Step-by-Step Methodology

-

Degassing: In an oven-dried Schlenk flask, dissolve 4-Iodo-2-methoxy-6-nitroaniline (5 mmol) and a terminal alkyne (6 mmol, 1.2 equiv) in 15 mL of anhydrous DMF and 15 mL of Triethylamine (Et₃N). Sparge the solution with Argon for 15 minutes.

-